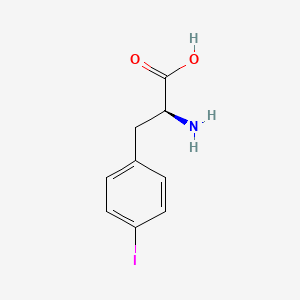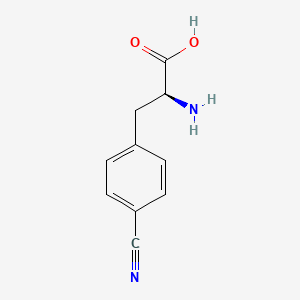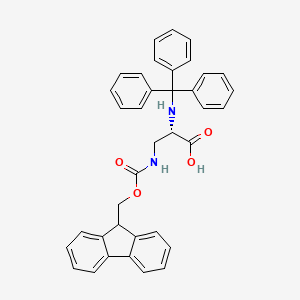
Trt-Dap(Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trityl-Diaminopropionic acid (Fluorenylmethyloxycarbonyl)-OH, commonly referred to as Trt-Dap(Fmoc)-OH, is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, which is protected by trityl and fluorenylmethyloxycarbonyl groups. These protective groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The trityl group is introduced to protect the side chain amino group, while the fluorenylmethyloxycarbonyl group is used to protect the alpha amino group. The process involves several steps, including:
Protection of the side chain amino group: This is achieved by reacting diaminopropionic acid with trityl chloride in the presence of a base such as triethylamine.
Protection of the alpha amino group: The resulting compound is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate to protect the alpha amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trt-Dap(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection reactions: The protective groups (trityl and Fmoc) can be removed under specific conditions to expose the amino groups for further reactions.
Coupling reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of the Fmoc group: This is typically achieved using a solution of piperidine in dimethylformamide (DMF).
Deprotection of the trityl group: This can be done using a mixture of trifluoroacetic acid (TFA) and scavengers like water or triisopropylsilane.
Coupling reactions: These are often carried out using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in solvents like DMF.
Major Products Formed
The major products formed from these reactions include deprotected diaminopropionic acid derivatives and peptides with specific sequences depending on the coupling partners used.
Wissenschaftliche Forschungsanwendungen
Trt-Dap(Fmoc)-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide synthesis: It is widely used in the synthesis of peptides, which are essential for studying protein structure and function.
Drug development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Bioconjugation: The compound can be used to create bioconjugates, which are molecules that combine biological and synthetic components for various applications, including diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of Trt-Dap(Fmoc)-OH primarily involves its role as a building block in peptide synthesis. The protective groups (trityl and Fmoc) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide. The deprotection steps expose the amino groups, allowing for subsequent coupling reactions with other amino acids or peptides.
Vergleich Mit ähnlichen Verbindungen
Trt-Dap(Fmoc)-OH can be compared with other protected amino acid derivatives used in peptide synthesis, such as:
Boc-Dap(Fmoc)-OH: This compound uses a tert-butyloxycarbonyl (Boc) group instead of a trityl group for side chain protection.
Cbz-Dap(Fmoc)-OH: This derivative uses a benzyloxycarbonyl (Cbz) group for side chain protection.
Uniqueness
The use of the trityl group in this compound provides a unique advantage in terms of stability and ease of deprotection compared to Boc and Cbz groups. The trityl group is more stable under acidic conditions, making it suitable for use in various synthetic protocols.
Conclusion
This compound is a valuable compound in peptide synthesis, offering unique advantages in terms of stability and ease of deprotection. Its applications in scientific research, particularly in peptide synthesis and drug development, make it an essential tool for researchers in chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPKNWTNWZJPY-UMSFTDKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
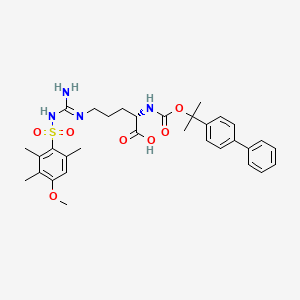
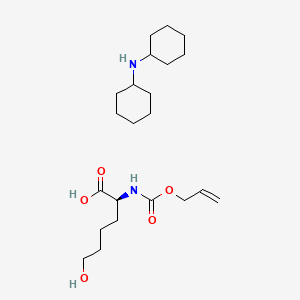
![2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B613244.png)
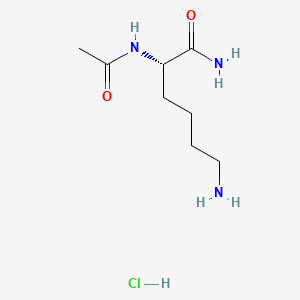
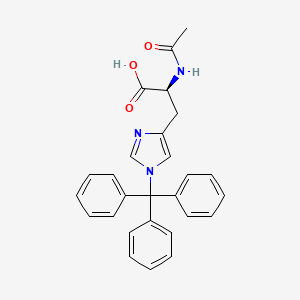
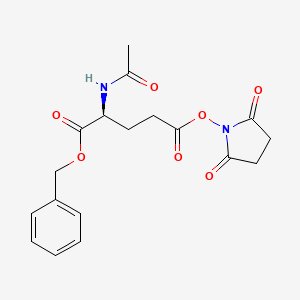
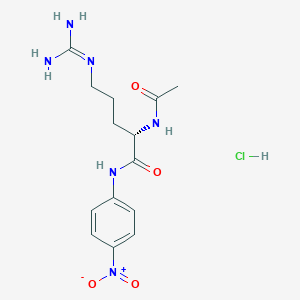
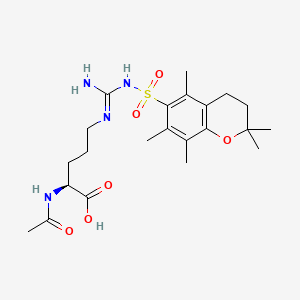
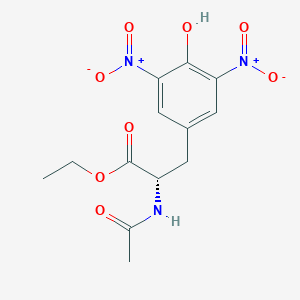
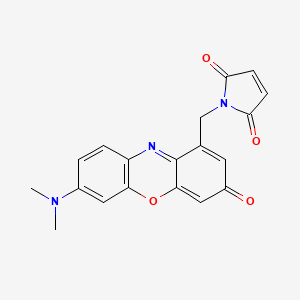

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
